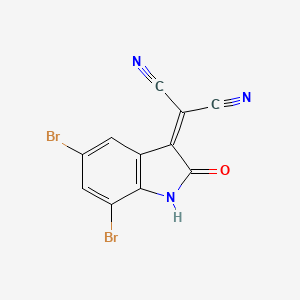
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile is a synthetic organic compound with a complex structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring bromine atoms and a nitrile group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of the indole coreThe reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product .
Chemical Reactions Analysis
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Scientific Research Applications
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and nitrile group allow it to form strong interactions with these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile can be compared with other indole derivatives, such as:
5,7-dibromo-2-(5,7-dibromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one: This compound has a similar structure but with additional bromine atoms, which may affect its reactivity and biological activity.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound features fluorine atoms instead of bromine, which can lead to different chemical and biological properties.
5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one: This compound has a different substitution pattern and alkyl chain, affecting its solubility and interactions with biological targets.
Properties
Molecular Formula |
C11H3Br2N3O |
|---|---|
Molecular Weight |
352.97 g/mol |
IUPAC Name |
2-(5,7-dibromo-2-oxo-1H-indol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H3Br2N3O/c12-6-1-7-9(5(3-14)4-15)11(17)16-10(7)8(13)2-6/h1-2H,(H,16,17) |
InChI Key |
REJQQVNRZCZSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C(=O)N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
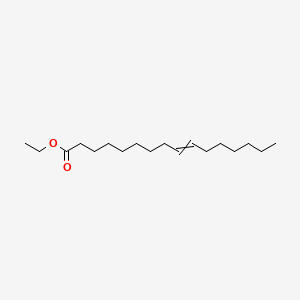

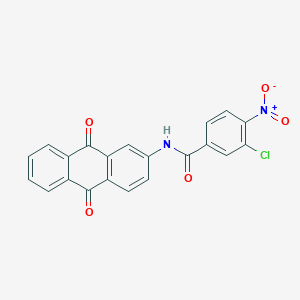
![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
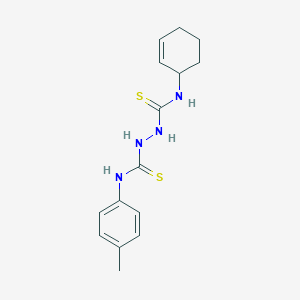
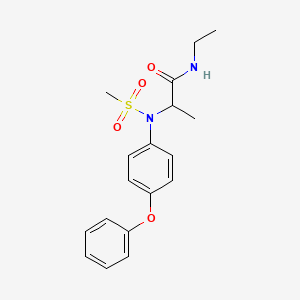

![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12453317.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
